2-({4-CYANO-5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Overview
Description
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} is a complex organic compound featuring a cyanoisothiazole core with bis(thio) linkages and acetamide groups substituted with trifluoromethoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} typically involves multi-step organic reactions. The starting materials often include 4-cyanoisothiazole and thiol derivatives, which undergo nucleophilic substitution reactions to form the bis(thio) linkages. The final step involves the acylation of the intermediate with N-[4-(trifluoromethoxy)phenyl]acetamide under controlled conditions .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, amines from reduction, and substituted acetamides from nucleophilic substitution .
Scientific Research Applications
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} involves its interaction with specific molecular targets. The cyanoisothiazole core can interact with proteins and enzymes, potentially inhibiting their activity. The bis(thio) linkages and acetamide groups can also form hydrogen bonds and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2,4-dimethylphenyl)acetamide]
- 2,2’-[(4-Cyanoisothiazole-3,5-diyl)bis(sulfanediyl)]bis(N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide)
Uniqueness
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} is unique due to its trifluoromethoxyphenyl substitution, which imparts distinct electronic properties and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
2-[[4-cyano-3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N4O4S3/c23-21(24,25)35-14-5-1-12(2-6-14)30-17(33)10-37-19-16(9-29)20(39-32-19)38-11-18(34)31-13-3-7-15(8-4-13)36-22(26,27)28/h1-8H,10-11H2,(H,30,33)(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJGCCMCAJSQKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C#N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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